molecular formula C21H14N4O4 B3585107 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid

Cat. No.: B3585107
M. Wt: 386.4 g/mol
InChI Key: NEUWVBXCHXXJBB-UHFFFAOYSA-N
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Description

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This particular compound features a quinazoline core substituted with a 4-nitrophenyl group and an amino benzoic acid moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazoline ring.

    Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the quinazoline intermediate with 4-nitroaniline in the presence of a suitable base.

    Attachment of the Amino Benzoic Acid Moiety: The final step involves coupling the 4-nitrophenylquinazoline intermediate with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)

Major Products Formed

    Reduction: 4-{[2-(4-Aminophenyl)quinazolin-4-yl]amino}benzoic acid

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in DNA replication and repair.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and bacterial infections.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

    DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Pathway Modulation: The compound affects various signaling pathways, including those involved in apoptosis (programmed cell death) and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(Quinazolin-4-ylamino)benzoic acid: Similar structure but lacks the 4-nitrophenyl group.

    2-(4-Bromophenyl)-quinazolin-4(3H)-one: Contains a bromophenyl group instead of a nitrophenyl group.

    2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid is unique due to the presence of both the 4-nitrophenyl group and the amino benzoic acid moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

4-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4/c26-21(27)14-5-9-15(10-6-14)22-20-17-3-1-2-4-18(17)23-19(24-20)13-7-11-16(12-8-13)25(28)29/h1-12H,(H,26,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUWVBXCHXXJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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